molecular formula C17H36N2O3S B14201068 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate CAS No. 840475-26-5

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate

Cat. No.: B14201068
CAS No.: 840475-26-5
M. Wt: 348.5 g/mol
InChI Key: SJMNSCKPQMYJGH-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate is a chemical compound known for its unique structure and properties It belongs to the class of imidazolium-based ionic liquids, which are salts in the liquid state at relatively low temperatures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate typically involves the reaction of 1,3-dimethylimidazolium chloride with dodecane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.

    Biology: Employed in the stabilization of proteins and enzymes, as well as in the extraction of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism by which 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate exerts its effects involves interactions with molecular targets and pathways. The imidazolium cation can interact with various biological molecules, influencing their structure and function. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2,3-dihydro-1H-imidazole
  • 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate
  • 1,3-Dimethylimidazolium chloride

Uniqueness

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate is unique due to its combination of the imidazolium cation and the dodecane-1-sulfonate anion. This combination imparts specific properties, such as enhanced solubility in organic solvents and increased thermal stability, making it suitable for a variety of applications that similar compounds may not be able to achieve.

Properties

CAS No.

840475-26-5

Molecular Formula

C17H36N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

1,3-dimethyl-1,2-dihydroimidazol-1-ium;dodecane-1-sulfonate

InChI

InChI=1S/C12H26O3S.C5H10N2/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;1-6-3-4-7(2)5-6/h2-12H2,1H3,(H,13,14,15);3-4H,5H2,1-2H3

InChI Key

SJMNSCKPQMYJGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)[O-].C[NH+]1CN(C=C1)C

Origin of Product

United States

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